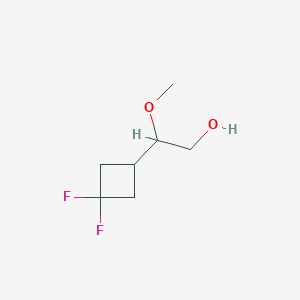

2-(3,3-Difluorocyclobutyl)-2-methoxyethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

2-Methoxyethanol, a related compound to 2-(3,3-Difluorocyclobutyl)-2-methoxyethanol, demonstrates significant reactivity in various chemical reactions. It has been utilized as a reagent in the synthesis of complex molecules, such as in the development of novel polystyrene-supported TBD catalysts for use in environmentally friendly Michael addition reactions. These reactions are crucial for synthesizing Warfarin and its analogues, highlighting the compound's utility in medicinal chemistry applications (Alonzi et al., 2014). Furthermore, its derivatives have been explored for their potential in base-induced solvolyses, showcasing the compound's versatility in organic synthesis (Föhlisch et al., 2001).

Analytical and Biochemical Applications

2-Methoxyethanol has found applications in analytical and biochemical research. For instance, it has been used as a chemical ionization reagent gas in mass spectrometry for the analysis of ketones, aldehydes, alcohols, and phenols, demonstrating its utility in detailed chemical analysis and characterization (Pakarinen & Vainiotalo, 1996). Moreover, its derivatives have been employed for the fluorescent labeling of proteins, providing tools for biochemical research and diagnostics (Weigele et al., 1973).

Environmental and Safety Research

Research has also focused on the environmental and safety aspects of 2-methoxyethanol derivatives. Studies on the teratogenicity of glycol ether solvents, including 2-methoxyethanol, have contributed to understanding their potential health risks, thereby informing safety guidelines and regulatory policies (Nelson et al., 1984). Similarly, investigations into the hepatic oxidative stress and up-regulation of pro-inflammatory cytokines following administrations of 2-methoxyethanol highlight the importance of evaluating the biological effects of chemical exposures (Somade et al., 2020).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, 2-methoxyethanol has been used in the synthesis of nanocomposites, such as Y2O3-ZnO nanocomposites, for the enhancement of gas sensing performance at room temperature. This application underscores the compound's role in developing advanced materials for environmental monitoring and industrial safety applications (Shruthi et al., 2019).

Propriétés

IUPAC Name |

2-(3,3-difluorocyclobutyl)-2-methoxyethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-11-6(4-10)5-2-7(8,9)3-5/h5-6,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJLNCRBVTYGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluorocyclobutyl)-2-methoxyethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2651209.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)

![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)

![(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2651225.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2651226.png)